molecular formula C10H10NNaO4 B2764934 Sodium 2-[4-(ethoxycarbonyl)pyridin-2-yl]acetate CAS No. 2197055-56-2

Sodium 2-[4-(ethoxycarbonyl)pyridin-2-yl]acetate

Cat. No.: B2764934
CAS No.: 2197055-56-2
M. Wt: 231.183
InChI Key: NRUPNXFLNFMIPG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 2-[4-(ethoxycarbonyl)pyridin-2-yl]acetate: is an organic compound that features a pyridine ring substituted with an ethoxycarbonyl group and an acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2-[4-(ethoxycarbonyl)pyridin-2-yl]acetate typically involves the following steps:

  • Formation of Ethyl 4-(pyridin-2-yl)acetate

      Starting Materials: Pyridine-2-carboxylic acid, ethyl bromoacetate.

      Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

      :

      Reaction: Pyridine-2-carboxylic acid+Ethyl bromoacetateEthyl 4-(pyridin-2-yl)acetate\text{Pyridine-2-carboxylic acid} + \text{Ethyl bromoacetate} \rightarrow \text{Ethyl 4-(pyridin-2-yl)acetate} Pyridine-2-carboxylic acid+Ethyl bromoacetate→Ethyl 4-(pyridin-2-yl)acetate

  • Saponification and Neutralization

      Starting Material: Ethyl 4-(pyridin-2-yl)acetate.

      Reaction Conditions: The ester is hydrolyzed using a strong base such as sodium hydroxide in an aqueous medium, followed by neutralization with hydrochloric acid to yield the sodium salt.

      :

      Reaction: Ethyl 4-(pyridin-2-yl)acetate+NaOHSodium 2-[4-(ethoxycarbonyl)pyridin-2-yl]acetate\text{Ethyl 4-(pyridin-2-yl)acetate} + \text{NaOH} \rightarrow \text{this compound} Ethyl 4-(pyridin-2-yl)acetate+NaOH→Sodium 2-[4-(ethoxycarbonyl)pyridin-2-yl]acetate

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for precise control of temperature, pH, and reactant concentrations would be essential.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • Sodium 2-[4-(ethoxycarbonyl)pyridin-2-yl]acetate can undergo oxidation reactions, particularly at the ethoxycarbonyl group, leading to the formation of carboxylic acids.
  • Reduction

    • Reduction of the ethoxycarbonyl group can yield the corresponding alcohol.
  • Substitution

    • The pyridine ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines and thiols.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in coordination chemistry for catalysis.

    Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.

Biology

    Biochemical Probes: Utilized in the study of enzyme mechanisms and interactions due to its structural features.

Medicine

    Drug Development: Potential precursor for the synthesis of pharmacologically active compounds.

Industry

    Material Science: Component in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which Sodium 2-[4-(ethoxycarbonyl)pyridin-2-yl]acetate exerts its effects depends on its application. In catalysis, it acts as a ligand, coordinating to metal centers and facilitating various catalytic cycles. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Sodium 2-[4-(methoxycarbonyl)pyridin-2-yl]acetate: Similar structure but with a methoxy group instead of an ethoxy group.

    Sodium 2-[4-(carboxy)pyridin-2-yl]acetate: Lacks the ethoxy group, featuring a carboxyl group directly attached to the pyridine ring.

Uniqueness

Sodium 2-[4-(ethoxycarbonyl)pyridin-2-yl]acetate is unique due to the presence of the ethoxycarbonyl group, which can influence its reactivity and interactions in both chemical and biological contexts. This structural feature can enhance its solubility and modify its electronic properties, making it distinct from its analogs.

Properties

IUPAC Name

sodium;2-(4-ethoxycarbonylpyridin-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4.Na/c1-2-15-10(14)7-3-4-11-8(5-7)6-9(12)13;/h3-5H,2,6H2,1H3,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRUPNXFLNFMIPG-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC=C1)CC(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10NNaO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.